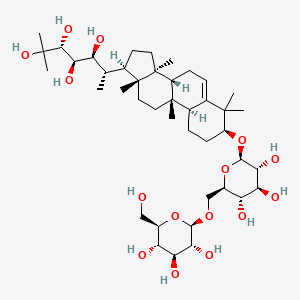
苦瓜苷A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Momordicoside A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of cucurbitane-type triterpenoids and their derivatives.
Medicine: The compound has been studied for its potential anti-diabetic and anti-cancer properties. It has shown promise in reducing blood glucose levels and inhibiting tumor growth.
作用机制
Target of Action
Momordicoside A, a cucurbitane triterpenoid glycoside, is isolated from the bitter melon vine, Momordica charantia . The primary target of Momordicoside A is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the negative regulation of insulin signaling, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity .
Mode of Action
Momordicoside A interacts with its target, PTP1B, by inhibiting its activity . This inhibition can enhance insulin signaling, leading to improved glucose uptake and metabolism . .
Biochemical Pathways
The inhibition of PTP1B by Momordicoside A can affect the insulin signaling pathway . This pathway plays a crucial role in regulating glucose homeostasis in the body. By enhancing insulin signaling, Momordicoside A may help improve glucose control and potentially exert anti-diabetic effects . .
Result of Action
The inhibition of PTP1B by Momordicoside A can lead to enhanced insulin signaling, which may result in improved glucose control . This suggests that Momordicoside A could potentially have anti-diabetic effects.
Action Environment
The action of Momordicoside A can be influenced by various environmental factors. For instance, the plant source of Momordicoside A, Momordica charantia, is widely distributed across tropical and subtropical regions . The growth conditions of the plant, including climate, soil quality, and cultivation practices, can affect the concentration and bioactivity of Momordicoside A. Additionally, factors such as the method of extraction and purification can also influence the potency and efficacy of Momordicoside A . .
生化分析
Biochemical Properties
Momordicoside A is a non-toxic cucurbitane glycoside . It is one of the many phytochemicals found in Momordica charantia, which also includes carbohydrates, proteins, fatty acids, amino acids, phenolic acids, minerals, essential oils, alkaloids, vitamins, flavonoids, and other triterpenoids
Cellular Effects
For instance, Momordicoside G has been found to decrease reactive oxygen species (ROS) and promote autophagy, thus inducing apoptosis in M1-like macrophages . The exact cellular effects of Momordicoside A remain to be investigated.
Molecular Mechanism
The molecular mechanism of action of Momordicoside A is not fully understood. Studies on similar compounds suggest potential pathways. For example, Momordicoside G has been found to selectively suppress M1 macrophages, stimulating M2-associated lung injury repair and preventing inflammation-associated lung carcinoma lesions
Dosage Effects in Animal Models
Studies on Momordica charantia have shown its potential for reducing blood sugar in type 2 diabetes mellitus
Metabolic Pathways
Studies suggest that compounds from Momordica charantia may have potential as Keap1 inhibitors, thereby increasing the antioxidant status of the cellular environment
Transport and Distribution
Studies suggest that compounds from Momordica charantia may influence the subcellular localization of certain proteins
Subcellular Localization
Studies suggest that compounds from Momordica charantia may influence the subcellular localization of certain proteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Momordicoside A involves the extraction from the fruits of Momordica charantia using methanol . The process includes several steps of purification and isolation to obtain the pure compound. High-performance liquid chromatography (HPLC) is commonly used for the separation and purification of Momordicoside A .
Industrial Production Methods
Industrial production of Momordicoside A typically involves large-scale extraction from bitter melon seeds. The seeds are processed using capillary zone electrophoresis, which optimizes electrophoresis conditions such as pH value, concentration of running buffer, and applied voltage . This method is characterized by its rapidity, accuracy, and suitability for large-scale analyses.
化学反应分析
Types of Reactions
Momordicoside A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Momordicoside A include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of Momordicoside A include various derivatives that exhibit enhanced biological activities. For example, oxidation of Momordicoside A can lead to the formation of compounds with increased anti-cancer properties .
相似化合物的比较
Momordicoside A is unique among cucurbitane-type triterpenoid glycosides due to its specific structure and biological activities. Similar compounds include:
Momordicoside B: Another glycoside from Momordica charantia with similar anti-diabetic properties.
Momordicoside F1 and F2: Known for their anti-inflammatory and anti-cancer activities.
Momordicoside K, L, M, N, and S: These compounds share structural similarities with Momordicoside A but differ in their specific biological effects.
属性
IUPAC Name |
(3R,4R,5S,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22+,23+,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36+,37-,40-,41+,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYJYPOPDKQBQJ-WVMSUIAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
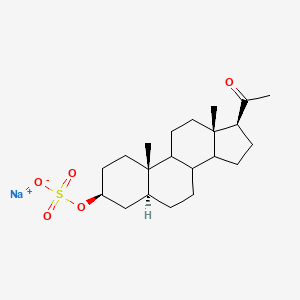
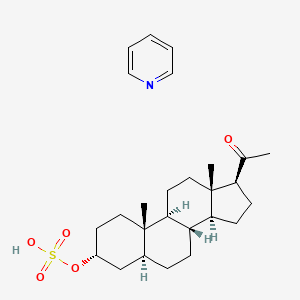

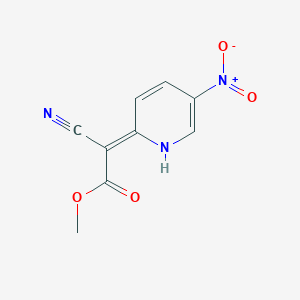
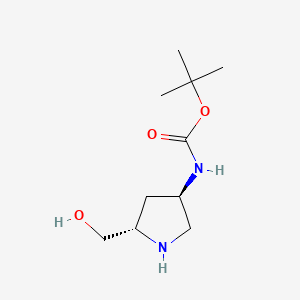
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B1146004.png)
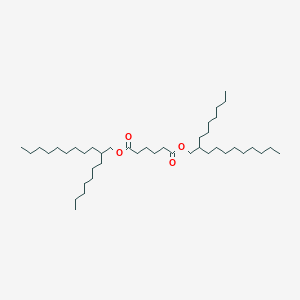
![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)
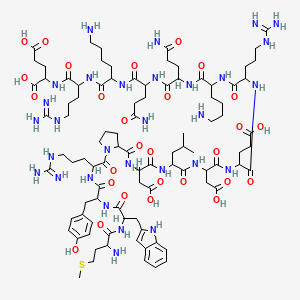
![21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione](/img/structure/B1146016.png)
